N-propylmethanesulfonamide
Description
Properties
CAS No. |
74734-30-8 |
|---|---|
Molecular Formula |
C4H11NO2S |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving N Propylmethanesulfonamide
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of N-propylmethanesulfonamide, particularly in processes like hydrolysis, are influenced by the reaction conditions, such as pH. By analogy with studies on other N-substituted sulfonamides, it is possible to propose plausible mechanisms. For instance, the hydrolysis of N-amidomethylsulfonamides proceeds through different pathways in acidic and basic conditions rsc.org.
In acidic media, the reaction likely involves the initial protonation of the amide nitrogen, followed by the departure of a neutral amide group to form a sulfonyliminium ion intermediate. This reactive intermediate then reacts with water to yield the final hydrolysis products.
Under basic conditions, the mechanism can vary depending on the substitution pattern. For a secondary sulfonamide like this compound, which possesses a proton on the nitrogen atom, a possible pathway is an E1cb (Elimination Unimolecular conjugate Base) mechanism. This would involve the deprotonation of the sulfonamide nitrogen to form an anion, which then undergoes the elimination of a leaving group. Alternatively, an E2 (Elimination Bimolecular) mechanism may also be operative rsc.org. In the case of hydrolysis of other sulfonamide derivatives, such as S-phenyl-S-vinyl-N-p-tosylsulfilimine, the reaction at high pH proceeds via the direct addition of a hydroxide (B78521) ion to the sulfur atom researchgate.net.
In atmospheric chemistry, the reaction of the related methanesulfonamide (B31651) with hydroxyl radicals has been studied. This reaction can proceed via H-abstraction from either the methyl or the amino group. The subsequent reactions of the resulting radicals with oxygen lead to the formation of various products, including SO2NH, which can further react to form nitric acid in the presence of other atmospheric species copernicus.org. While this is a gas-phase radical process, it highlights the reactivity of the different parts of the sulfonamide functional group.
Kinetic Studies and Rate Law Determinations
Kinetic studies are essential for quantifying the rates of chemical reactions and for determining the corresponding rate laws, which provide mathematical expressions of how the rate depends on the concentration of reactants. The hydrolysis of sulfonamides often exhibits a dependence on pH, with distinct kinetic behavior in acidic, neutral, and basic regimes.
For the hydrolysis of S-phenyl-S-vinyl-N-p-tosylsulfilimine, a related sulfonamide derivative, the reaction is first-order. The rate of this reaction is directly proportional to the concentration of hydronium ions at pH < 2 and to the concentration of hydroxide ions at pH > 10. In the intermediate pH range (2 < pH < 10), the rate constant remains nearly constant researchgate.net. This suggests that the rate law for the hydrolysis of this compound could be expressed as:
Rate = k[this compound]
where the observed rate constant, k, is a function of pH:
k = k_acid[H₃O⁺] + k_neutral + k_base[OH⁻]
The following table illustrates the pH dependence of the rate constant for the hydrolysis of a related sulfonamide derivative, showcasing the different reaction regimes.
| pH | Dominant Reaction Pathway | Rate Constant (k) Dependence |
| < 2 | Acid-catalyzed hydrolysis | Proportional to [H₃O⁺] |
| 2 - 10 | Spontaneous (water-mediated) hydrolysis | Approximately constant |
| > 10 | Base-catalyzed hydrolysis | Proportional to [OH⁻] |
The specific values of the rate constants (k_acid, k_neutral, and k_base) would need to be determined experimentally for this compound.
Transition State Analysis and Reaction Energetics
Transition state analysis provides a deeper understanding of the energy barriers and the geometry of the highest-energy point along the reaction coordinate. Computational methods, such as density functional theory (DFT), are powerful tools for investigating transition states.
For reactions involving sulfonamides, such as the sulfa-Michael addition, computational studies have been used to predict reactivity. Interestingly, it has been found that using the structures of the reaction intermediates (enolate intermediates following C-S bond formation) can provide a better correlation with experimental kinetic data than using the calculated transition state structures. This approach is also computationally less demanding nih.gov. This suggests that for predicting the reactivity of this compound in similar reactions, analyzing the stability of key intermediates could be a valuable and efficient strategy.
The energetics of the reaction, including the activation energy, can be determined from kinetic studies at different temperatures (using the Arrhenius equation) or calculated using quantum chemical methods. These energetic parameters are crucial for predicting how the reaction rate will change with temperature and for comparing the feasibility of different reaction pathways. For example, in the reaction of methanesulfonamide with OH radicals, computational analysis indicated that H-abstraction from the -NH2 group is an endothermic process, making it a minor reaction channel copernicus.org.
Stereochemical Aspects of Sulfonamide-Forming Reactions
The formation of sulfonamides can involve the creation of a new stereocenter, or the reaction can occur at a molecule that already contains stereocenters. In such cases, the stereochemical outcome of the reaction is an important consideration.
This compound itself is not chiral. However, if it were to be synthesized from a chiral amine, for example, (R)- or (S)-1-aminopropane, the stereochemistry of the starting material would be retained in the product, as the reaction with methanesulfonyl chloride does not affect the chiral center.
In the broader context of sulfonamide synthesis, if a reaction creates a new stereocenter, the reaction can be either stereospecific (where the stereochemistry of the starting material dictates the stereochemistry of the product) or stereoselective (where one stereoisomer is formed preferentially over another). The specific stereochemical outcome will depend on the reaction mechanism, including the geometry of the transition state and any steric or electronic effects that favor the formation of one stereoisomer. For example, in the synthesis of more complex molecules containing a sulfonamide group, the stereochemistry can be controlled through the use of chiral catalysts or auxiliaries. While there is a lack of specific studies on the stereochemistry of this compound formation, the general principles of stereochemistry in organic reactions would apply.
Theoretical and Computational Chemistry Studies of N Propylmethanesulfonamide
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational possibilities of a molecule. For a compound like N-propylmethanesulfonamide, these calculations would typically involve geometry optimization to find the most stable arrangement of its atoms in space. This process identifies key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Molecular Modeling and Simulations of Reactivity
Molecular modeling and simulations offer insights into the chemical reactivity of a molecule. researchgate.netscispace.com For this compound, this would involve identifying the most likely sites for electrophilic or nucleophilic attack. Such studies can predict how the molecule might interact with other chemical species, which is essential for understanding its potential chemical transformations. researchgate.netscispace.com
Simulations of reactivity often employ methods that map the electron distribution and electrostatic potential of the molecule. researchgate.net Regions of high or low electron density can indicate reactive centers. While deep convolutional neural networks and other advanced computational methods have been used to predict chemical reactivity for a wide range of molecules, specific applications of these techniques to this compound have not been documented in detail. researchgate.netscispace.com
Density Functional Theory (DFT) Applications in Sulfonamide Chemistry
Density Functional Theory (DFT) has become a standard and versatile method in computational chemistry for studying the electronic structure of molecules. mdpi.commdpi.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.com In the context of sulfonamides, DFT can be used to calculate a variety of properties, including optimized geometries, vibrational frequencies, and electronic characteristics. mdpi.commdpi.com
Applications of DFT in drug design and materials science are widespread, providing insights into molecular interactions and reaction mechanisms. mdpi.comnih.gov For instance, DFT can help in understanding the electronic driving forces in the formation of co-crystals or in predicting the stability of different molecular arrangements. mdpi.com Although DFT is extensively applied to complex pharmaceutical molecules, specific studies focusing on the DFT analysis of this compound are not prominently reported.
Computational Analysis of Electronic Properties and Stability
The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), are crucial for understanding its stability and reactivity. The energy gap between HOMO and LUMO, for example, is an indicator of chemical stability.
Computational methods, particularly DFT, are adept at calculating these electronic properties. researchgate.net Natural Bond Orbital (NBO) analysis is another technique that can provide detailed information about charge distribution and intramolecular interactions, further elucidating the molecule's stability. nih.gov While these methods are standard, published computational analyses of the electronic properties and stability specifically for this compound are scarce.
Structure-Property Relationship (SPR) Investigations based on Theoretical Data
Structure-Property Relationship (SPR) studies aim to establish a correlation between the molecular structure of a compound and its macroscopic properties. cardiff.ac.uk In the field of medicinal chemistry and materials science, SPR is a vital tool for designing new molecules with desired characteristics. cardiff.ac.ukresearcher.life
For N-acylsulfonamides, a class of compounds to which this compound belongs, SPR studies have been conducted to understand how modifications to the chemical structure affect properties like acidity, permeability, and solubility. cardiff.ac.uk These investigations often rely on theoretical data from computational models to guide the synthesis and testing of new analogs. However, specific SPR studies focusing on this compound and correlating its computed theoretical data with experimental properties are not well-documented.
Advanced Analytical Techniques for Research on N Propylmethanesulfonamide
Spectroscopic Analysis for In-depth Structural Characterization
Spectroscopy is a cornerstone of chemical analysis, probing the interaction of electromagnetic radiation with matter to elucidate molecular structure and properties. For N-propylmethanesulfonamide, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer a unique window into its atomic and electronic makeup.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. hmdb.canih.gov It provides information on the connectivity of atoms and their spatial relationships, making it invaluable for conformational analysis. For flexible molecules like this compound, which can adopt various shapes through bond rotation, NMR is crucial for understanding its preferred three-dimensional structure and dynamic processes. copernicus.orgsci-hub.se
Conformational Insights: The conformation of this compound is significantly influenced by rotation around the S-N and N-C bonds. The relative orientation of the methyl and propyl groups with respect to the sulfonyl group can be investigated using one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are close to each other, providing critical distance restraints to build a 3D model of the predominant conformer in solution. nih.govmdpi.com For related sulfonamides, NMR studies have successfully elucidated the solution-state structures, revealing how different substituents influence the conformational equilibrium. rsc.org
Dynamic Studies: Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena, such as restricted bond rotation. tandfonline.comtandfonline.comresearchgate.net In some sulfonamides, the rotation around the S-N bond can be slow on the NMR timescale, leading to the observation of distinct signals for different conformers at low temperatures. As the temperature increases, these signals broaden and coalesce into a single averaged signal. tandfonline.com By analyzing the changes in the NMR line shape with temperature, it is possible to calculate the energy barrier (ΔG‡) for the rotational process. For a functionalized sulfonamide, a free energy of activation of 75.6 ± 2 kJ·mol⁻¹ was determined for rotation around the C-N bond, demonstrating the utility of DNMR in quantifying molecular flexibility. tandfonline.comtandfonline.com
| Atom Position (this compound) | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CH₃-CH₂-CH₂-NH-SO₂-CH₃ | ¹H | ~2.9 - 3.1 | Singlet (s) | Protons on the methyl group attached to the sulfur atom. |
| CH₃ -CH₂-CH₂-NH-SO₂-CH₃ | ¹H | ~0.9 - 1.0 | Triplet (t) | Terminal methyl group of the propyl chain. |
| CH₃-CH₂ -CH₂-NH-SO₂-CH₃ | ¹H | ~1.5 - 1.7 | Sextet (sx) | Methylene group adjacent to the terminal methyl group. |
| CH₃-CH₂-CH₂ -NH-SO₂-CH₃ | ¹H | ~3.0 - 3.2 | Triplet (t) | Methylene group attached to the nitrogen atom. |
| CH₃-CH₂-CH₂-NH -SO₂-CH₃ | ¹H | Variable | Broad singlet | Chemical shift is dependent on solvent, concentration, and temperature. |
| CH₃-CH₂-CH₂-NH-SO₂-CH₃ | ¹³C | ~40 - 45 | Quartet | Carbon of the methyl group attached to the sulfur. |
| CH₃ -CH₂-CH₂-NH-SO₂-CH₃ | ¹³C | ~10 - 12 | Quartet | Terminal methyl carbon of the propyl chain. |
| CH₃-CH₂ -CH₂-NH-SO₂-CH₃ | ¹³C | ~22 - 25 | Triplet | Methylene carbon adjacent to the terminal methyl group. |
| CH₃-CH₂-CH₂ -NH-SO₂-CH₃ | ¹³C | ~48 - 52 | Triplet | Methylene carbon attached to the nitrogen atom. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are highly sensitive to the types of chemical bonds present and their environment, making them excellent tools for functional group identification and for studying intermolecular interactions like hydrogen bonding. researchgate.netcardiff.ac.uk
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. mdpi.com The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide group. Studies on similar sulfonamides reveal strong asymmetric and symmetric stretching vibrations for the SO₂ group. rsc.org The N-H stretching vibration is also a key feature and its position can indicate the extent of hydrogen bonding in the solid state or in solution.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light from a laser source. whitman.eduyoutube.comnih.gov Vibrational modes that result in a change in molecular polarizability are Raman active. nih.govresearchgate.net For this compound, the S=O and S-N stretching modes are expected to be observable in the Raman spectrum. Comparing the IR and Raman spectra can be particularly useful; for molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. nih.gov
Characteristic Vibrational Frequencies: Based on data from related sulfonamides, the following table lists the expected key vibrational bands for this compound. rsc.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |
| N-H Stretch | ~3350 - 3250 | IR | Position and shape are sensitive to hydrogen bonding. |
| C-H Stretch (Aliphatic) | ~2960 - 2850 | IR, Raman | Associated with the methyl and propyl groups. |
| Asymmetric SO₂ Stretch (νₐₛ(SO₂)) | ~1320 - 1310 | IR | Typically a very strong and characteristic absorption. |
| Symmetric SO₂ Stretch (νₛ(SO₂)) | ~1155 - 1140 | IR | A strong absorption, also characteristic of sulfonamides. |
| S-N Stretch (ν(S-N)) | ~915 - 895 | IR | Relates to the sulfonamide linkage. |
Mass Spectrometry for Mechanistic Insights and Complex Mixture Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive and versatile tool used for determining molecular weights, elucidating structures, and quantifying compounds. nih.gov For this compound, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). nationalmaglab.org This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.govnih.gov For this compound (C₄H₁₁NO₂S), the exact mass of its protonated molecule, [M+H]⁺, can be calculated and compared to the experimentally measured value to confirm its identity with high confidence, even in complex mixtures. nih.gov This capability distinguishes it from other compounds that might have the same nominal mass but different elemental compositions.
Predicted HRMS Data: The table below shows the predicted exact masses for several common adducts of this compound.
| Adduct Ion | Chemical Formula | Predicted m/z |
| [M+H]⁺ | [C₄H₁₂NO₂S]⁺ | 138.05834 |
| [M+Na]⁺ | [C₄H₁₁NNaO₂S]⁺ | 160.04028 |
| [M+K]⁺ | [C₄H₁₁KNO₂S]⁺ | 176.01422 |
| [M-H]⁻ | [C₄H₁₀NO₂S]⁻ | 136.04378 |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to obtain structural information through fragmentation. nationalmaglab.orgwikipedia.orgyoutube.com In a typical MS/MS experiment, a specific precursor ion (e.g., the protonated this compound, m/z 138.06) is selected in the first mass analyzer. This ion is then passed into a collision cell where it collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller product ions. unt.edu The second mass analyzer then separates and detects these product ions, generating a fragmentation spectrum. nih.govlibretexts.org
Fragmentation Mechanisms: The analysis of these fragmentation patterns provides insights into the molecule's structure. youtube.comyoutube.com For sulfonamides, characteristic fragmentation pathways have been identified. nih.govnih.gov Common cleavages occur at the S-N and C-S bonds. A particularly notable fragmentation pathway for many sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da) via a rearrangement mechanism. nih.gov Other expected fragmentations for this compound would involve the loss of the propyl group or parts of it.
Hypothesized Fragmentation of this compound ([M+H]⁺):
Loss of Propene: Cleavage of the N-C bond with a hydrogen transfer can lead to the loss of propene (C₃H₆, 42 Da), resulting in a fragment ion corresponding to protonated methanesulfonamide (B31651) at m/z 96.
Loss of SO₂: A rearrangement followed by the elimination of sulfur dioxide (SO₂, 64 Da) would produce a fragment ion at m/z 74. nih.gov
Cleavage of the S-N bond: Scission of the S-N bond can lead to fragments such as [CH₃SO₂]⁺ at m/z 79 or the complementary [C₃H₇NH]⁺ ion at m/z 58.
Cleavage of the C-S bond: Breakage of the methyl-sulfur bond could result in the loss of a methyl radical to form an ion at m/z 123.
Analyzing these specific product ions and their relative abundances allows for the detailed structural confirmation of this compound and its differentiation from isomers. nih.gov
Chromatographic Separation Techniques for Reaction Monitoring and Product Analysis
Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, allowing for accurate reaction monitoring and final product analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides due to its high resolution and applicability to a wide range of polar compounds. For this compound, reversed-phase HPLC would be the method of choice. nanobioletters.com This involves a non-polar stationary phase (typically a C18 column) and a polar mobile phase. nanobioletters.com
The mobile phase composition, often a gradient mixture of water (frequently containing an acid like formic or acetic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol, is optimized to achieve effective separation. nanobioletters.comnih.govnih.gov Advanced detection methods are crucial for confirmation and quantification. A Diode Array Detector (DAD) or UV detector can be used for quantification, often set at a wavelength around 254-285 nm where sulfonamides absorb light. nih.govcabidigitallibrary.org For greater specificity and sensitivity, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This allows for the unambiguous identification of the compound based on its mass-to-charge ratio and fragmentation pattern. nih.govrsc.org
Recent developments in HPLC technology, such as the use of Ultra-High-Performance Liquid Chromatography (UHPLC), offer faster analysis times and improved resolution by using columns with smaller particle sizes. rsc.org
Table 1: Representative HPLC Conditions for Sulfonamide Analysis
| Parameter | Typical Condition | Source |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Zorbax, Hypersil, Symmetry) | nih.govnih.govcabidigitallibrary.org |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with 0.1% Formic or Acetic Acid | nanobioletters.comnih.govnih.gov |
| Flow Rate | 0.4 - 1.0 mL/min | nanobioletters.comsielc.com |
| Detection | UV (254-285 nm) or Tandem Mass Spectrometry (MS/MS) | nih.govcabidigitallibrary.org |
| Column Temperature | 30 °C | nanobioletters.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov However, sulfonamides like this compound are generally polar and non-volatile, making them unsuitable for direct GC-MS analysis. nih.gov Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. nih.gov
Methylation is a common derivatization strategy for sulfonamides, often using a reagent like diazomethane (B1218177) to react with the acidic N-H group. oup.comnih.gov This process creates a less polar, more volatile N-methyl derivative that exhibits better chromatographic behavior. Other derivatizing agents, such as fluorinated anhydrides (e.g., pentafluoropropionic anhydride (B1165640), PFPA), can also be used to acylate the amino group, improving chromatographic peak shape and detection sensitivity. nih.govnih.gov
Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint for identification and quantification. youtube.com
Table 2: Typical GC-MS Parameters for Derivatized Sulfonamide Analysis
| Parameter | Typical Condition | Source |
|---|---|---|
| Derivatization Agent | Diazomethane or Pentafluoropropionic anhydride (PFPA) | oup.comnih.gov |
| Column | Capillary column (e.g., DB-5, HP-5MS) | nih.gov |
| Carrier Gas | Helium | researchgate.net |
| Injection Mode | Splitless | |
| Ionization Mode | Electron Impact (EI) | researchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | oup.comnih.gov |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org This technique provides unequivocal proof of a molecule's constitution and conformation, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. wikipedia.orgacs.orgwikipedia.org
To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. This crystal is then mounted in a diffractometer and irradiated with a beam of X-rays. wikipedia.org The crystal lattice diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.orgyoutube.com From this map, a detailed atomic model of this compound can be built and refined. youtube.com
This structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules, which is fundamental in fields like materials science and drug design. wikipedia.orgresearchgate.netnih.gov While crystal structures for many sulfonamides have been resolved, specific crystallographic data for this compound is not currently available in open-access databases. acs.orgnih.gov
Advanced Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. mdpi.com For a compound like this compound, derivatization can be employed to enhance performance in both HPLC and GC-MS. nih.govnih.gov The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detector response. nih.govresearchgate.net
For GC-MS Analysis: As mentioned, derivatization is essential to increase the volatility of sulfonamides. Reagents like diazomethane methylate the sulfonamide nitrogen, while silylating agents such as N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) can be used to replace active hydrogens with bulky, non-polar silyl (B83357) groups, significantly increasing volatility and thermal stability. oup.comnih.govresearchgate.net Acylation with reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) also yields volatile derivatives that are highly responsive to electron capture detection (ECD) or mass spectrometry. nih.govnih.gov
For HPLC Analysis: While HPLC can often analyze sulfonamides directly, derivatization can be used to improve detection limits. Pre-column or post-column derivatization with a fluorogenic reagent, such as fluorescamine (B152294) or p-dimethylaminobenzaldehyde, introduces a fluorescent tag onto the this compound molecule. nih.govnih.govnih.gov This allows for highly sensitive and selective detection using a fluorescence detector (FLD), often achieving much lower detection limits than standard UV detection. nih.govnih.gov
Table 3: Common Derivatization Strategies for Sulfonamide Analysis
| Technique | Derivatizing Agent | Purpose | Source |
|---|---|---|---|
| GC-MS | Diazomethane | Increases volatility (methylation) | oup.comnih.gov |
| GC-MS | PFPA, HFBA | Increases volatility and MS sensitivity (acylation) | nih.govnih.gov |
| GC-MS / LC-MS | MTBSTFA | Increases volatility and thermal stability (silylation) | nih.govresearchgate.net |
| HPLC-FLD | Fluorescamine | Enhances detection (adds a fluorophore) | nih.govnih.gov |
| HPLC-UV/Vis | p-Dimethylaminobenzaldehyde | Enhances detection (post-column color formation) | nih.gov |
Chemical Reactivity and Functional Group Transformations Involving N Propylmethanesulfonamide
N-Functionalization Reactions of the Sulfonamide Moiety
The nitrogen atom of the sulfonamide group in N-propylmethanesulfonamide is nucleophilic, especially after deprotonation, making it a prime site for functionalization. This reactivity is fundamental to creating a diverse range of derivatives.
The N-H bond in this compound can be substituted with alkyl or aryl groups through various synthetic methodologies.
N-Alkylation: The alkylation of N-monosubstituted sulfonamides is a key step in synthetic chemistry, often used to build more complex secondary amines. researchgate.net Traditional methods often require converting the sulfonamide into its alkali salt to increase its nucleophilicity before reacting it with an alkyl halide. mdpi.com More modern and efficient approaches have been developed. For example, N-alkylation can be performed rapidly under solvent-free, phase-transfer catalytic conditions using microwave irradiation. mdpi.com Another strategy involves using ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BmimPF₆) as the solvent, which can lead to high yields at room temperature with potassium hydroxide (B78521) (KOH) as the base. researchgate.net Furthermore, catalytic methods using alcohols as alkylating agents provide an attractive green alternative, generating water as the only byproduct. rsc.orgrsc.org A recently developed metallaphotoredox approach using a copper catalyst and visible light allows for the coupling of sulfonamides with a wide range of primary, secondary, and tertiary alkyl bromides at room temperature, overcoming barriers associated with traditional Sₙ1 or Sₙ2 reactions. princeton.edu
N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen is typically achieved through cross-coupling reactions. Palladium-catalyzed methods have been shown to be effective for the N-arylation of methanesulfonamide (B31651) with various aryl bromides and chlorides. nih.gov Copper-mediated reactions are also widely used; for instance, the coupling of arylboronic acids with solid-supported sulfonamides can be achieved in good to excellent yields using copper acetate (B1210297) and triethylamine (B128534) at room temperature. nih.gov More recently, a nickel(0)-based nanocatalyst has been developed for the N-arylation of nitrogen-containing compounds using aryl sulfamates and carbamates, demonstrating high functional group tolerance. rsc.org
Table 1: Summary of General N-Functionalization Methods Applicable to this compound
| Reaction Type | Reagents & Catalysts | Conditions | Key Advantages |
| N-Alkylation | Alkyl Halides, KOH, Ionic Liquid (e.g., BmimPF₆) | Room Temperature | High yields, rate acceleration. researchgate.net |
| N-Alkylation | Alkyl Halides, KOH, K₂CO₃, TBAB | Microwave, Solvent-free | Rapid reaction times, mild conditions. mdpi.com |
| N-Alkylation | Alkyl Bromides, Cu(II) salt, Photocatalyst | Visible Light, Room Temp. | Broad substrate scope, including tertiary halides. princeton.edu |
| N-Arylation | Aryl Bromides/Chlorides, Palladium Catalyst | Varies | High yields, avoids genotoxic impurities. nih.gov |
| N-Arylation | Arylboronic Acids, Copper Acetate, Et₃N | Room Temperature | Mild conditions, good for solid-phase synthesis. nih.gov |
| N-Arylation | Aryl Carbamates/Sulfamates, Nickel(0) Nanocatalyst | Mild Conditions | Reusable catalyst, high functional group tolerance. rsc.org |
The N-functionalization reactions described above are pivotal in generating a wide array of sulfonamide derivatives. By selecting different alkylating or arylating agents, the properties of the resulting molecule can be finely tuned. The synthesis of N-alkylated aminomethanesulfonic acid derivatives has been described, showcasing the creation of related structures. researchgate.net The N-alkylation of amides and sulfonamides is a crucial transformation for producing N,N-disubstituted amides, which are valuable precursors for tertiary amines. researchgate.netmdpi.com
The development of new fungicides and other bioactive molecules often relies on creating libraries of related compounds for structure-activity relationship (SAR) studies. mdpi.comnih.gov The ability to easily modify the N-substituent of a sulfonamide like this compound is therefore highly valuable. For example, in the development of TYK2 inhibitors, various N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives were synthesized to explore SARs. nih.gov Similarly, novel fungicides have been created by synthesizing a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives. mdpi.com These examples highlight a general principle where a core structure is systematically modified to optimize biological activity, a strategy directly applicable to derivatives of this compound.
Table 2: Examples of Derivative Synthesis Approaches
| Derivative Type | Synthetic Approach | Precursors | Significance |
| N-Alkyl, N-Aryl Sulfonamides | Catalytic Cross-Coupling / Nucleophilic Substitution | This compound, Alkyl/Aryl Halides | Creation of diverse chemical libraries for screening. researchgate.netnih.gov |
| N,N-Disubstituted Amides | N-Alkylation of N-monosubstituted amides | Amides, Alkylating agents | Important intermediates for pharmaceuticals and materials. mdpi.comrsc.org |
| Bioactive Heterocycles | Acylation / Coupling | Amine/Sulfonamide core, Carboxylic acid derivatives | Development of new therapeutic agents and agrochemicals. mdpi.comnih.gov |
Participation in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and complexity-generating power. nih.govnih.gov Sulfonamides can be key components in certain MCRs. For example, various methods exist for the synthesis of N-sulfonylamidines through MCRs. researchgate.net One such reaction involves the catalyst- and solvent-free reaction between an amine, a sulfonyl azide, and a terminal ynone. researchgate.net While not specifying this compound, these reactions establish a precedent for its potential use. Conceptually, this compound could serve as the sulfonamide component in Ugi-type reactions, which classically combine an isocyanide, an acid, an amine, and a carbonyl compound to produce α-acylaminoamides. nih.gov The versatility of MCRs allows for the synthesis of complex, biologically active molecules, and the inclusion of a sulfonamide component can impart specific desirable properties to the final product. nih.gov
Role as a Chemical Intermediate in Complex Syntheses
This compound can function as a valuable chemical intermediate in the synthesis of more complex target molecules, particularly in the pharmaceutical and agrochemical industries. The sulfonamide group is a common pharmacophore, and the N-propyl group can be a key feature for receptor binding or for tuning physicochemical properties.
The synthesis of complex molecules often involves a convergent approach where different fragments are prepared separately and then combined. In such a strategy, this compound would be prepared and then used in a subsequent coupling reaction. For example, the synthesis of novel fungicides often involves splicing together different heterocyclic fragments. mdpi.com A synthetic route might involve preparing an amine-containing fragment and an acyl chloride-containing fragment, which are then coupled. This compound, or a simple derivative thereof, could serve as one of these fragments, contributing the methanesulfonyl moiety to the final product. Its stability allows it to be carried through multiple synthetic steps before a final transformation.
Functional Group Compatibility and Selectivity in Reactions
Functional group compatibility is a critical concept in modern organic synthesis, referring to the ability to perform a reaction at one site of a molecule without affecting other functional groups present. frontiersin.org The sulfonamide group (—SO₂NH—) is generally considered a robust and relatively stable functional group. This stability is advantageous, as it allows chemists to perform a wide range of chemical transformations on other parts of a molecule containing an this compound moiety without requiring protecting groups for the sulfonamide.
For instance, a molecule containing both an this compound group and a less stable functional group, like an ester or an olefin, could undergo selective hydrolysis or oxidation, respectively, leaving the sulfonamide intact. The development of chemoselective reactions is a major goal of synthetic chemistry. princeton.edu Modern catalytic systems, such as the metallaphotoredox platform for N-alkylation, are often designed with high functional group tolerance, enabling the selective modification of specific nitrogen nucleophiles in the presence of other potentially reactive groups. princeton.edu The compatibility of the sulfonamide group is assessed by its inertness under various reaction conditions, ensuring predictable and high-yielding synthetic outcomes. frontiersin.org
Applications in Advanced Organic Synthesis and Methodology Development
Contribution to the Development of Novel Synthetic Methodologies
The development of novel synthetic methodologies is a cornerstone of modern organic chemistry. However, research in this area does not feature N-propylmethanesulfonamide as a reagent, catalyst, or substrate of interest. The compound is not associated with the discovery or optimization of new chemical transformations.
Integration into Modern Catalysis Research
In the broad and dynamic field of catalysis, there are no indications that this compound has been employed as a ligand, catalyst, or ancillary component in catalytic systems. Searches for its use in organocatalysis, transition-metal catalysis, or biocatalysis have yielded no relevant results.
Design of Chemical Libraries for Research Purposes
Chemical libraries are crucial for drug discovery and chemical biology. The design and synthesis of these libraries often rely on robust and versatile chemical reactions and building blocks. There is no evidence to suggest that this compound has been incorporated into the design or synthesis of chemical libraries for research purposes.
Based on a thorough review of the current scientific literature, this compound is not a compound that has been utilized in the advanced applications outlined above. Its role in the synthesis of complex molecules, the development of new synthetic methods, catalysis, and chemical library design appears to be non-existent. This highlights the highly specialized nature of chemical reagents and the focused trajectory of research in synthetic organic chemistry, which has not identified a significant use for this particular sulfonamide.
Future Perspectives and Research Directions in N Propylmethanesulfonamide Chemistry
Advancements in Sustainable and Environmentally Benign Synthesis
The chemical industry's increasing focus on green chemistry principles is reshaping the synthesis of sulfonamides, moving away from traditional methods that often rely on hazardous solvents and excess reagents. Future research concerning N-propylmethanesulfonamide will likely prioritize the adoption of these sustainable practices.
A primary area of advancement is the use of water as a reaction solvent. mdpi.com Research has demonstrated a highly efficient and environmentally friendly method for synthesizing sulfonamides in aqueous media under dynamic pH control. rsc.orgrsc.org This approach eliminates the need for organic bases and solvents, utilizing equimolar amounts of the amine and sulfonyl chloride. rsc.org The desired product can often be isolated in excellent yield and purity by simple filtration after acidification, which drastically reduces chemical waste. rsc.orgrsc.org
Further innovation lies in the development and application of novel catalytic systems. For instance, the use of recyclable magnetic nanocatalysts, such as CuFe2O4@SiO2, presents a promising avenue for the synthesis of sulfonamide derivatives. biolmolchem.com These catalysts offer the advantages of high efficiency and easy separation from the reaction mixture, contributing to a more sustainable process. biolmolchem.com Additionally, one-pot multi-component reactions (MCRs) performed in water represent another significant green strategy, allowing for the construction of complex molecules from simple precursors in a single step, which is both atom- and step-economical. researchgate.net
| Parameter | Traditional Synthesis | Sustainable Synthesis | Key Advantages of Sustainable Methods |
| Solvent | Organic solvents (e.g., pyridine (B92270), dichloromethane) | Water mdpi.comrsc.org | Reduced cost, improved safety, lower environmental impact mdpi.com |
| Base | Organic amine bases (e.g., triethylamine) | Inorganic bases (e.g., Na2CO3) or no base rsc.org | Avoids use of toxic and expensive organic bases |
| Catalyst | Often uncatalyzed or uses stoichiometric reagents | Recyclable nanocatalysts (e.g., CuFe2O4@SiO2) biolmolchem.com | Catalyst can be recovered and reused, reducing waste |
| Workup | Liquid-liquid extraction, column chromatography | Simple filtration rsc.orgrsc.org | Simplified process, less solvent waste, higher efficiency |
| Efficiency | Often requires excess reagents, potential for side reactions | Equimolar reactants, high yields rsc.org | Improved atom economy, virtually no waste generation rsc.org |
Exploration of Novel Reactivity Pathways and Transformations
Beyond established synthetic routes, the future of this compound chemistry will involve the exploration of novel reactivity to access new molecular architectures and functionalities. This includes both the development of new methods to form the sulfonamide bond and the use of the sulfonamide group to direct subsequent transformations.
A significant area of research is the addition of N-H bonds of sulfonamides across carbon-carbon triple bonds (alkynes). mdpi.com Transition-metal-catalyzed processes, for example using gold catalysts, have enabled the intramolecular aminosulfonylation of alkynes to produce complex heterocyclic structures like 3-sulfonylindoles. mdpi.com Such reactions provide a powerful, atom-economic way to build molecular complexity. mdpi.com
Efforts are also being directed toward avoiding the use of traditional sulfonyl chlorides, which can be moisture-sensitive and require harsh preparation conditions. acs.org One novel approach involves the use of sulfinylamine reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine, which can react with organometallic reagents to form primary sulfonamides under mild conditions. acs.org Another innovative pathway is the base-mediated Smiles rearrangement, which allows for the transformation of sulfonamides into N-substituted anilines, demonstrating a novel use for the sulfonamide group as a precursor for C-N bond formation. acs.org
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Significance |
| Aminosulfonylation of Alkynes | ortho-alkynyl-N-sulfonylanilines | AuBr3 mdpi.com | 3-Sulfonylindoles | Atom-economic synthesis of complex heterocycles. mdpi.com |
| Primary Sulfonamide Synthesis | Grignard Reagents | N-Sulfinyl-O-(tert-butyl)hydroxylamine | Primary Sulfonamides | Avoids use of traditional, often unstable, sulfonyl chlorides. acs.org |
| Smiles Rearrangement | Alcohol-bearing sulfonamides | Inorganic/Organic Bases (e.g., DBU, Cs2CO3) | N-Substituted Anilines | Novel transformation of the sulfonamide group for C-N coupling. acs.org |
Synergistic Integration of Computational and Experimental Approaches
The integration of computational chemistry with experimental validation is becoming an indispensable tool in modern chemical research. For this compound and its derivatives, this synergy promises to accelerate the discovery of new compounds with desired properties by predicting their behavior before synthesis.
Molecular docking studies are a prime example of this approach. Computational models can predict how potential sulfonamide derivatives will bind to biological targets, such as enzymes. nih.govnih.gov In one study, docking simulations were used to assess the binding affinity of newly designed sulfonamide derivatives against dihydropteroate (B1496061) synthase (DHPS), a key bacterial enzyme. nih.gov The computational results helped identify the most promising candidates for synthesis and subsequent in-vitro testing, confirming their antibacterial activity. nih.gov This predictive power allows researchers to prioritize synthetic efforts, saving significant time and resources.
Beyond biological activity, computational methods can predict fundamental physicochemical properties. Density functional theory (DFT) calculations, for example, can be used to determine heats of formation, bond dissociation energies, and molecular geometries. nih.gov For this compound, such calculations could predict its stability, reactivity, and spectroscopic characteristics, providing a deeper understanding that complements experimental data.
| Application Area | Computational Method | Predicted Property | Experimental Validation | Reference |
| Antimicrobial Drug Design | Molecular Docking | Binding affinity to target enzyme (e.g., DHPS) | In-vitro antibacterial activity assays (MIC values) | nih.gov |
| Antifungal Agent Discovery | Molecular Docking | Docking score with fungal protein (PDB ID: 3wh1) | Synthesis and testing of compounds with high scores | nih.gov |
| Energetic Materials Analysis | Isodesmic Reactions (B3LYP/6-31G) | Heats of Formation (HOFs), Bond Dissociation Energies | N/A (Predictive for stability and performance) | nih.gov |
Expansion of Chemical Space via Targeted Derivatization
Expanding the accessible "chemical space" around the this compound core through targeted derivatization is crucial for discovering new applications. The sulfonamide scaffold is a versatile and privileged structure in medicinal chemistry, and modifying its periphery can lead to compounds with novel or enhanced biological activities. researchgate.net
A key strategy involves the synthesis of a library of derivatives to probe structure-activity relationships. For instance, a study involving the synthesis of various N-phenylsulfonamide derivatives from aniline (B41778) demonstrated that small structural changes could lead to potent and selective inhibitors of medically relevant enzymes like carbonic anhydrases and cholinesterases. nih.gov Applying this principle to this compound, derivatives could be designed by modifying the propyl group or by substituting the methyl group on the sulfonyl moiety to explore a wide range of biological targets.
Late-stage functionalization is another powerful approach, enabling the modification of complex molecules that already contain the sulfonamide functional group. acs.org Developing new chemical reactions for this purpose is a high-priority research area. Furthermore, derivatization is not limited to drug discovery; it is also used to create analytical reagents. For example, sulfonamides can be derivatized with fluorescent tags like fluorescamine (B152294) to enable sensitive detection in complex matrices using techniques like HPLC. nih.gov
| Derivatization Strategy | Starting Material/Scaffold | Goal/Application | Example of Derivatives | Reference |
| Structure-Activity Relationship (SAR) Studies | Aniline / N-phenylsulfonamide | Enzyme Inhibition | N-phenylsulfonamide derivatives with varying substitutions | nih.gov |
| Multi-target Drug Discovery | Sulfonamide Scaffold | Development of agents for complex diseases | Hybrid molecules combining sulfonamide with other pharmacophores | researchgate.net |
| Targeted Drug Delivery | Sulfonamide | Enhanced delivery to specific tissues or cells | Conjugation to targeting moieties | google.com |
| Analytical Method Development | Sulfonamides in feed samples | Enhanced detection and quantification | Fluorescamine derivatives for fluorescence detection | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for N-propylmethanesulfonamide, and how can reaction conditions be optimized?
- Methodology : this compound is typically synthesized via sulfonylation of propylamine with methanesulfonyl chloride. Key parameters include:
- Solvent : Dichloromethane or THF for improved solubility.
- Temperature : 0–5°C to minimize side reactions.
- Catalyst : Triethylamine (1.2 equiv) to neutralize HCl byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .
- Optimization : Reaction progress should be monitored via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Adjust stoichiometry if unreacted starting materials persist.
Q. What analytical techniques are critical for characterizing this compound?
- Spectroscopic Tools :
- NMR : Expect singlet δ ~3.0 ppm (SO2CH3) and triplet δ ~1.0 ppm (CH2CH2CH3) in ¹H NMR.
- IR : Strong S=O stretches at 1150–1300 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 171.22 (C4H11NO2S) .
- Purity Assessment : HPLC with UV detection (λ = 210 nm) and ≥95% purity threshold .
Q. How can solubility challenges be addressed during experimental design?
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution.
- Concentration Limits : Solubility in water is low (<1 mg/mL); pre-dissolve in DMSO for biological assays .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., ambiguous NMR signals) be resolved?
- Multi-Technique Validation :
- 2D NMR : HSQC/HMBC to assign proton-carbon correlations.
- X-Ray Crystallography : Resolve structural ambiguities (e.g., sulfonamide tautomerism) .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Critical Variables :
- Reaction Time : Prolonged stirring (>12 hr) for complete sulfonylation.
- Catalyst Screening : Test alternatives like DMAP for accelerated kinetics.
- Workup : Acid-base extraction to remove unreacted amines .
- Case Study : A 3-step synthesis achieved 68% yield by optimizing solvent (NMP) and temperature (70°C) in the final step .
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
- In Silico Approaches :
- Docking Studies : Target enzymes (e.g., carbonic anhydrase) using AutoDock Vina.
- QSAR Models : Correlate substituent effects (e.g., alkyl chain length) with bioactivity .
- Validation : Compare predicted IC50 values with in vitro enzyme inhibition assays .
Q. What mechanisms underlie discrepancies in biological activity across studies?
- Key Factors :
- Purity : Impurities >5% may skew IC50 measurements.
- Assay Conditions : pH and co-solvents (e.g., DMSO) affect compound stability.
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and validate with positive controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
